- Process for the partial or total inversion of the configuration of an amine in the presence of thiols, France, , ,
Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)

(R)-4-Phenyl-2-butanamine structure
Nombre del producto:(R)-4-Phenyl-2-butanamine
Número CAS:937-52-0
MF:C10H15N
Megavatios:149.232802629471
MDL:MFCD00145208
CID:40345
PubChem ID:2734033
(R)-4-Phenyl-2-butanamine Propiedades químicas y físicas
Nombre e identificación
-
- (R)-4-Phenylbutan-2-amine
- (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE
- (R)-1-methyl-3-phenylpropylamine
- 1-methyl-3-phenylpropionamine
- Benzenepropanamine,a-methyl-, (R)-
- Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)
- (-)-1-Methyl-3-phenylpropylamine
- (-)-a-Methylbenzenepropanamine
- (2R)-2-Amino-4-phenylbutane
- (2R)-4-Phenylbutan-2-amine
- (R)-4-Phenyl-2-butanamine
- (R)-a-Methylbenzenepropanamine
- BP-20349
- O4F6H42UWQ
- 937-52-0
- Benzenepropanamine, alpha-methyl-, (R)-
- Q27285319
- 4DD
- (R)-4-Phenylbutane-2-amine
- (R)--Methylbenzenepropanamine
- Benzenepropanamine, -methyl-, (R)-
- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-
- EN300-1865402
- 4-Phenylbutan-2-amine, (R)-
- WECUIGDEWBNQJJ-SECBINFHSA-N
- AKOS015840002
- F20201
- (r)-1-methyl-3-phenyl-propylamine
- r-4-phenylbutan-2-amine
- UNII-O4F6H42UWQ
- SCHEMBL605244
- MFCD00145208
- (αR)-α-Methylbenzenepropanamine (ACI)
- Benzenepropanamine, α-methyl-, (R)- (ZCI)
- Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)
- (-)-α-Methylbenzenepropanamine
- (R)-α-Methylbenzenepropanamine
- A-Methylbenzenepropanamine
- DB-005014
- (R)-
-
- MDL: MFCD00145208
- Renchi: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1
- Clave inchi: WECUIGDEWBNQJJ-SECBINFHSA-N
- Sonrisas: N[C@H](C)CCC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 149.12000
- Masa isotópica única: 149.12
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 95
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Superficie del Polo topológico: 26A^2
- Xlogp3: 2
Propiedades experimentales
- Color / forma: Colorless Transparent Liquid
- Denso: 0.936
- Punto de fusión: 143°C (estimate)
- Punto de ebullición: 230.33°C (estimate)
- Punto de inflamación: 97.8°C
- índice de refracción: 1.513-1.515
- PSA: 26.02000
- Logp: 2.66670
- Disolución: Not determined
- Rotación específica: -11 º (neat)
(R)-4-Phenyl-2-butanamine Información de Seguridad
- Número de transporte de mercancías peligrosas:2922
- Código de categoría de peligro: R36/37/38
- Instrucciones de Seguridad: S26-S37/39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:0-6°C
- Términos de riesgo:R36/37/38
(R)-4-Phenyl-2-butanamine Datos Aduaneros
- Código HS:2921499090
- Datos Aduaneros:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(R)-4-Phenyl-2-butanamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D505438-1g |
(R)-4-Phenylbutan-2-aMine |
937-52-0 | 97% | 1g |
$567 | 2024-05-24 | |
TRC | P320040-250mg |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 250mg |
$110.00 | 2023-05-17 | ||
Enamine | EN300-1865402-1.0g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 1g |
$1006.0 | 2023-06-03 | ||
Enamine | EN300-1865402-10.0g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 10g |
$4326.0 | 2023-06-03 | ||
A2B Chem LLC | AC98316-100mg |
(r)-(-)-1-methyl-3-phenylpropylamine |
937-52-0 | 95% | 100mg |
$68.00 | 2024-05-20 | |
Enamine | EN300-1865402-5g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 5g |
$2917.0 | 2023-09-18 | ||
1PlusChem | 1P006ESS-100mg |
(r)-(-)-1-methyl-3-phenylpropylamine |
937-52-0 | 95% | 100mg |
$173.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-1g |
(R)-α-Methylbenzenepropanamine |
937-52-0 | 98% | 1g |
¥3172.00 | 2024-04-24 | |
A2B Chem LLC | AC98316-250mg |
(r)-(-)-1-methyl-3-phenylpropylamine |
937-52-0 | 95% | 250mg |
$112.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-500mg |
(R)-α-Methylbenzenepropanamine |
937-52-0 | 98% | 500mg |
¥2611.00 | 2024-04-24 |
(R)-4-Phenyl-2-butanamine Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Pyridoxal 5′-phosphate , Ammonium formate Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9.5, 37 °C
Referencia
- Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenaseChemCatChem, 2019, 11(7), 1898-1902,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: NAD , D-Alanine , Omega transaminase , D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide , Water ; pH 7, rt → 30 °C; 24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Enzymatic biosynthesis of amines, Austria, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 16 h, reflux; cooled
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt
1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt
1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis basesChemical Communications (Cambridge, 2009, (24), 3585-3587,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C
Referencia
- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral AmineChemBioChem, 2022, 23(8),,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol , Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ; 20 min, 90 °C; 90 °C → 50 °C
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
Referencia
- A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic SulfinyliminesChemistry - A European Journal, 2012, 18(7), 1969-1983,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrogen Catalysts: Nickel
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrogen Catalysts: Nickel
Referencia
- Organocerium additions to SAMP-hydrazones: general synthesis of chiral aminesJournal of the American Chemical Society, 1987, 109(7), 2224-5,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: (-)-Phenylpropanolamine , Borane Solvents: Tetrahydrofuran
Referencia
- Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric aminesTetrahedron Letters, 1988, 29(2), 223-4,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel ; 375 psi, 60 °C
Referencia
- Cerium(III) chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: NAD , Alcohol dehydrogenase , Leucine dehydrogenase Solvents: Water ; 48 h, pH 8.7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
Referencia
- Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascadesScience (Washington, 2015, 349(6255), 1525-1529,
Synthetic Routes 11
Condiciones de reacción
Referencia
- Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine, Japan, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.2 Solvents: Diethyl ether ; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C
1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C
1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C
1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
1.2 Solvents: Diethyl ether ; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C
1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C
1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C
1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
Referencia
- Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched aminesTetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302,
Synthetic Routes 13
Condiciones de reacción
1.1 Catalysts: Amidase Solvents: Water ; 3 h, pH 7.0, 30 °C
Referencia
- Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidasesBioorganic & Medicinal Chemistry, 1994, 2(6), 429-32,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Glucose , Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminasesChemical Science, 2020, 11(19), 5052-5057,
Synthetic Routes 15
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ; rt
Referencia
- Norephedrine-boranee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Pyridoxal 5′-phosphate , Isopropylamine , Phosphoric acid Catalysts: Omega transaminase Solvents: Water ; 24 h, pH 7.5, 30 °C
Referencia
- Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral aminesJournal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110,
Synthetic Routes 18
Condiciones de reacción
Referencia
- The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of aminesActa Chemica Scandinavica, 1993, 47(10), 1050-2,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Glucose , NAD Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.3 Solvents: Water ; pH 12, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.3 Solvents: Water ; pH 12, rt
Referencia
- Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine DehydrogenasesChemCatChem, 2021, 13(24), 5243-5253,
Synthetic Routes 20
Condiciones de reacción
1.1 Catalysts: NAD , Methylamine dehydrogenase , FDH Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 9, 37 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-ArylationAngewandte Chemie, 2020, 59(41), 18156-18160,
(R)-4-Phenyl-2-butanamine Raw materials
- Methyllithium (1.6M in Diethyl Ether)
- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(3-phenylpropylidene)-, [N(E),2S]-
- (2S)-2-(Methoxymethyl)-N-[(1S)-1-methyl-3-phenylpropyl]-1-pyrrolidinamine
- 4-phenylbutan-2-one
- 4-Methoxy-N-[(1R)-1-methyl-3-phenylpropyl]benzamide
- Acetamide, N-(1-methyl-3-phenylpropyl)-, (±)-
- 2-Butanone, 4-phenyl-, O-methyloxime, (2Z)-
- 1-Methyl-3-phenylpropylamine
- (S)-(+)-4-Phenyl-2-butanol
- 4-Phenyl-2-butanol
- (2S)-4-phenylbutan-2-amine
(R)-4-Phenyl-2-butanamine Preparation Products
(R)-4-Phenyl-2-butanamine Literatura relevante
-
N. Richter,J. E. Farnberger,D. Pressnitz,H. Lechner,F. Zepeck,W. Kroutil Green Chem. 2015 17 2952
-
Wen Juan Wei,Hong Qiang Gao,Yun Zhi Tang New J. Chem. 2022 46 22999
-
Paul Jannis Zurek,Rapha?lle Hours,Ursula Schell,Ahir Pushpanath,Florian Hollfelder Lab Chip 2021 21 163
-
4. Superiority of the carbamoylmethyl ester as an acyl donor for the kinetically controlled amide-bond formation mediated by α-chymotrypsinToshifumi Miyazawa,Eiichi Ensatsu,Nobuhiro Yabuuchi,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 2002 390
-
Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328
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